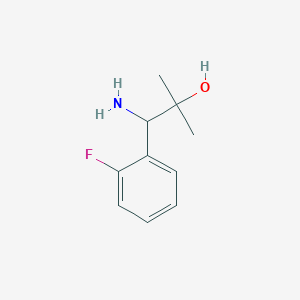
1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL is a chemical compound with a unique structure that includes an amino group, a fluorophenyl group, and a methylpropan-2-OL moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-1-(2-chlorophenyl)-2-methylpropan-2-OL
- 1-Amino-1-(2-bromophenyl)-2-methylpropan-2-OL
- 1-Amino-1-(2-iodophenyl)-2-methylpropan-2-OL
Comparison: 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(2-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-5-3-4-6-8(7)11/h3-6,9,13H,12H2,1-2H3 |
InChI Key |
RUGKTDSGNFGSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


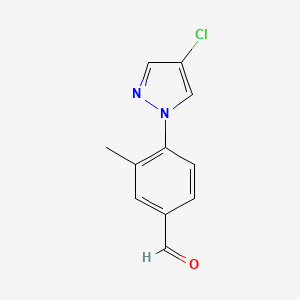
![2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13314009.png)
amine](/img/structure/B13314010.png)
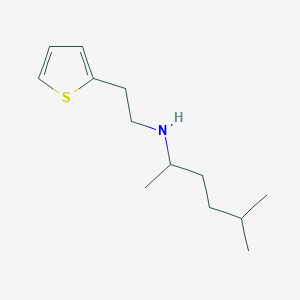
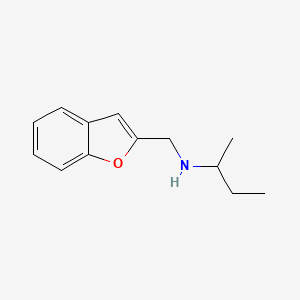
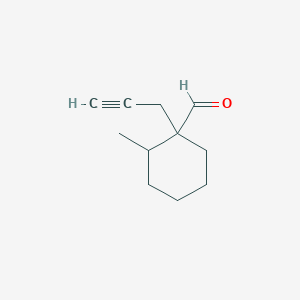

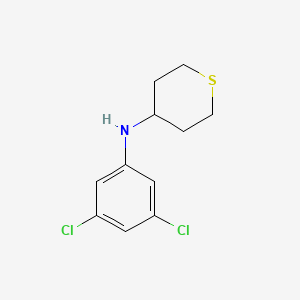
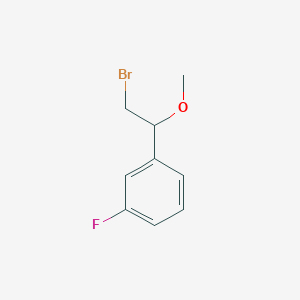
![2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13314049.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13314056.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13314063.png)

![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)
